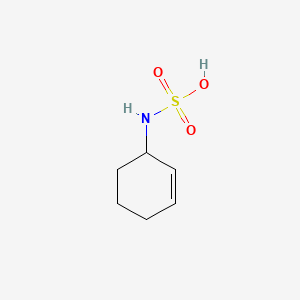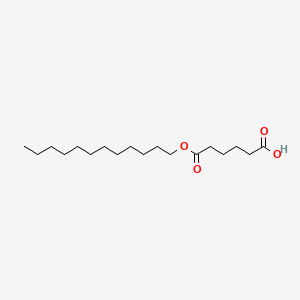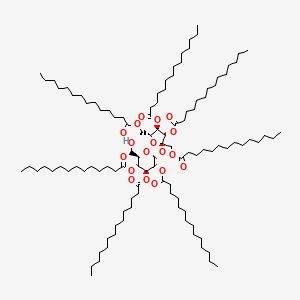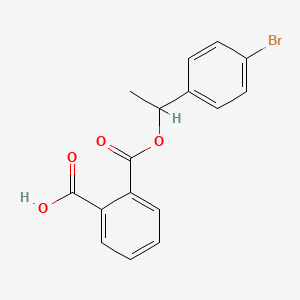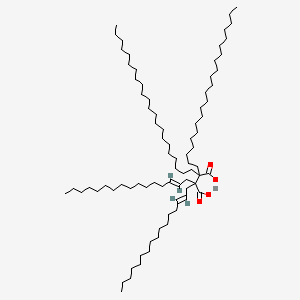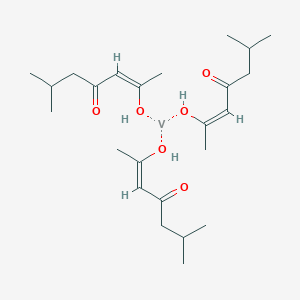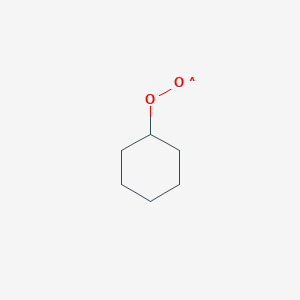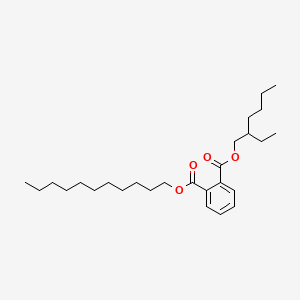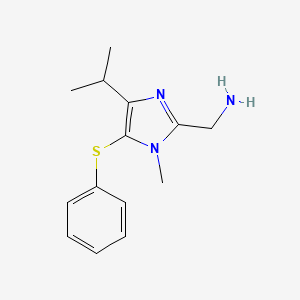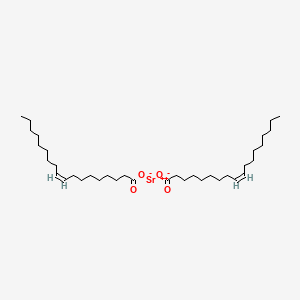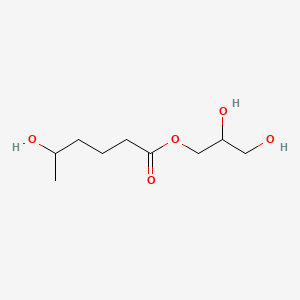
5-Hydroxyhexanoic acid, monoester with glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-propylsulfanyl-propane can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromopropane with sodium sulfide in an organic solvent such as ethanol. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1-propylsulfanyl-propane may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-propylsulfanyl-propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thioether form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium halides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or aminated derivatives of 1-propylsulfanyl-propane.
Aplicaciones Científicas De Investigación
1-propylsulfanyl-propane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other sulfur-containing compounds.
Mecanismo De Acción
The mechanism of action of 1-propylsulfanyl-propane involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-1H-tetraazole-5-thiol: Another sulfur-containing compound with similar reactivity.
Cyclohexyl bromide: Shares similar substitution reaction pathways.
Phenyl benzoate: Used in similar synthetic applications.
Uniqueness
1-propylsulfanyl-propane is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its versatility in both synthetic and industrial processes makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
26446-34-4 |
|---|---|
Fórmula molecular |
C9H18O5 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 5-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O5/c1-7(11)3-2-4-9(13)14-6-8(12)5-10/h7-8,10-12H,2-6H2,1H3 |
Clave InChI |
PQPZSAGIVPEUIH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)OCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


